4-Nonylphenyl ditridecyl phosphite
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Overview
Description
4-Nonylphenyl ditridecyl phosphite is an organophosphite compound with the molecular formula C41H77O3P. It is primarily used as an antioxidant in various industrial applications, particularly in the stabilization of polymers and plastics. This compound helps in preventing the degradation of materials by scavenging free radicals and decomposing peroxides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonylphenyl ditridecyl phosphite typically involves the reaction of phosphorus trichloride (PCl3) with nonylphenol and tridecyl alcohol. The reaction is carried out under controlled conditions to ensure the complete conversion of reactants to the desired product. The process involves:
Combining PCl3 with nonylphenol: This step is performed with agitation and heating to facilitate the reaction and liberate hydrogen chloride (HCl) as a by-product.
Addition of tridecyl alcohol: This is added to the reaction mixture to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined in precise stoichiometric ratios. The reaction temperature is carefully controlled, typically ranging from room temperature to 130°C. Excess nonylphenol is removed by thin film distillation to achieve high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Nonylphenyl ditridecyl phosphite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphorous acid and the corresponding alcohols.
Substitution: It can participate in substitution reactions where the phosphite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or oxygen, are used for oxidation reactions.
Water or aqueous solutions: For hydrolysis reactions.
Acids or bases: Can catalyze substitution reactions.
Major Products Formed
Phosphates: From oxidation reactions.
Phosphorous acid and alcohols: From hydrolysis reactions.
Various substituted phosphites: From substitution reactions.
Scientific Research Applications
4-Nonylphenyl ditridecyl phosphite has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in the stabilization of polymers and plastics, preventing degradation and extending the lifespan of materials.
Medicine: Explored for its potential use in drug delivery systems due to its ability to stabilize active pharmaceutical ingredients.
Mechanism of Action
The primary mechanism of action of 4-Nonylphenyl ditridecyl phosphite involves its antioxidant properties. It scavenges free radicals and decomposes peroxides, thereby preventing the oxidative degradation of materials. The molecular targets include reactive oxygen species (ROS) and peroxides, which are neutralized by the phosphite group, converting them into less reactive species.
Comparison with Similar Compounds
Similar Compounds
Tris(4-nonylphenyl, branched and linear) phosphite (TNPP): Another widely used phosphite antioxidant with similar applications in polymer stabilization.
Bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP): Known for its cell growth-inhibiting properties and used in bioprocessing materials.
Uniqueness
4-Nonylphenyl ditridecyl phosphite is unique due to its specific combination of nonylphenyl and tridecyl groups, which provide a balance of hydrophobicity and reactivity. This makes it particularly effective in stabilizing a wide range of polymers and plastics, offering superior performance compared to other phosphite antioxidants.
Properties
CAS No. |
84787-77-9 |
---|---|
Molecular Formula |
C41H77O3P |
Molecular Weight |
649.0 g/mol |
IUPAC Name |
(4-nonylphenyl) ditridecyl phosphite |
InChI |
InChI=1S/C41H77O3P/c1-4-7-10-13-16-18-20-22-25-28-31-38-42-45(43-39-32-29-26-23-21-19-17-14-11-8-5-2)44-41-36-34-40(35-37-41)33-30-27-24-15-12-9-6-3/h34-37H,4-33,38-39H2,1-3H3 |
InChI Key |
CEQWIUHWWZAJEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOP(OCCCCCCCCCCCCC)OC1=CC=C(C=C1)CCCCCCCCC |
Origin of Product |
United States |
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